6-fluoro-N-phenyl-1,3-benzothiazol-2-amine
Overview
Description
6-fluoro-N-phenyl-1,3-benzothiazol-2-amine is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a phenyl group attached to the nitrogen atom at the 2nd position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium .
Mode of Action
The compound interacts with its target through a mechanism that involves the inhibition of the DprE1 enzyme . This enzyme is crucial for the survival of Mycobacterium tuberculosis, and its inhibition leads to the death of the bacterium .
Biochemical Pathways
The compound affects the biosynthesis of arabinogalactan , a key component of the mycobacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the production of arabinogalactan, leading to the death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is achieved by disrupting the production of arabinogalactan, a crucial component of the bacterium’s cell wall .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and, consequently, its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s action .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant biological activities . They have been synthesized and evaluated for their in vitro and in vivo activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Cellular Effects
Benzothiazole derivatives have been found to exhibit significant biological activities .
Molecular Mechanism
Benzothiazole derivatives have been found to exhibit significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with fluorinated aniline derivatives. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach involves the reaction of 2-mercaptoaniline with acid chlorides .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are used to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-phenyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
6-fluoro-N-phenyl-1,3-benzothiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Lacks the fluorine and phenyl groups, resulting in different biological activities.
6-chloro-N-phenyl-1,3-benzothiazol-2-amine: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and biological properties.
Uniqueness
6-fluoro-N-phenyl-1,3-benzothiazol-2-amine is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development .
Properties
IUPAC Name |
6-fluoro-N-phenyl-1,3-benzothiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c14-9-6-7-11-12(8-9)17-13(16-11)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCVVVLTUPKXIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327173 | |
Record name | 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815893 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
700363-18-4 | |
Record name | 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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